Trp-Arg
Overview
Description
L-Tryptophan-L-arginine: is a dipeptide composed of the amino acids L-tryptophan and L-arginine. L-tryptophan is an essential aromatic amino acid that serves as a precursor for several important biomolecules, including serotonin and melatonin . L-arginine is a semi-essential amino acid involved in various metabolic processes, including the synthesis of nitric oxide . The combination of these two amino acids in a dipeptide form can potentially harness the benefits of both, making it a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of L-Tryptophan-L-arginine typically involves the coupling of L-tryptophan and L-arginine using peptide bond formation techniques. One common method is the use of carbodiimide coupling agents such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like N-hydroxysuccinimide (NHS). The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under mild conditions to prevent racemization .
Industrial Production Methods: Industrial production of L-Tryptophan-L-arginine can be achieved through microbial fermentation. Engineered strains of Escherichia coli or Corynebacterium glutamicum are often used for the production of L-tryptophan and L-arginine, which are then coupled enzymatically or chemically to form the dipeptide . This method is preferred due to its cost-effectiveness and sustainability.
Chemical Reactions Analysis
Types of Reactions: L-Tryptophan-L-arginine can undergo various chemical reactions, including:
Oxidation: The indole ring of L-tryptophan can be oxidized to form kynurenine derivatives.
Reduction: The guanidinium group of L-arginine can be reduced to form agmatine.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products:
Oxidation: Kynurenine, indole-3-acetic acid.
Reduction: Agmatine, ornithine.
Substitution: N-alkylated or N-acylated derivatives.
Scientific Research Applications
Chemistry: L-Tryptophan-L-arginine is used as a building block in the synthesis of more complex peptides and proteins. It is also studied for its potential as a chiral catalyst in asymmetric synthesis .
Biology: In biological research, L-Tryptophan-L-arginine is used to study protein-protein interactions and enzyme kinetics. It serves as a model compound to understand the behavior of dipeptides in biological systems .
Medicine: L-Tryptophan-L-arginine has potential therapeutic applications due to its role in nitric oxide production and serotonin synthesis. It is being investigated for its effects on cardiovascular health, immune response, and mental well-being .
Industry: In the industrial sector, L-Tryptophan-L-arginine is used in the formulation of dietary supplements and functional foods. It is also explored for its potential in biotechnological applications, such as biosensors and bioactive coatings .
Mechanism of Action
The mechanism of action of L-Tryptophan-L-arginine involves its metabolism into active compounds. L-tryptophan is converted into serotonin and melatonin, which regulate mood and sleep, respectively . L-arginine is metabolized into nitric oxide, a potent vasodilator that plays a crucial role in cardiovascular health . The dipeptide form may enhance the bioavailability and synergistic effects of these amino acids, leading to improved physiological outcomes.
Comparison with Similar Compounds
L-Tryptophan-L-lysine: Another dipeptide with potential therapeutic benefits, particularly in immune modulation.
L-Tryptophan-L-histidine: Known for its antioxidant properties and role in metal ion chelation.
L-Arginine-L-lysine: Studied for its effects on muscle protein synthesis and recovery.
Uniqueness: L-Tryptophan-L-arginine is unique due to its dual role in serotonin and nitric oxide production. This combination can potentially offer benefits in both mental health and cardiovascular function, making it a compound of significant interest in multidisciplinary research .
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N6O3/c18-12(8-10-9-22-13-5-2-1-4-11(10)13)15(24)23-14(16(25)26)6-3-7-21-17(19)20/h1-2,4-5,9,12,14,22H,3,6-8,18H2,(H,23,24)(H,25,26)(H4,19,20,21)/t12-,14-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCPVBXOHXMBLFW-JSGCOSHPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NC(CCCN=C(N)N)C(=O)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N6O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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